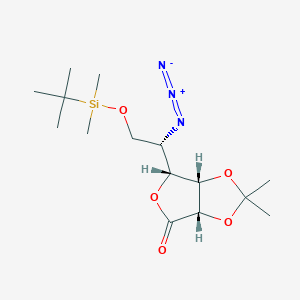

5-Azido-6-(tert-butyldimethylsilyl)-2,3-O-isopropylidene L-Gulono-1,4-lactone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3aS,6R,6aS)-6-[(1S)-1-azido-2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N3O5Si/c1-14(2,3)24(6,7)20-8-9(17-18-16)10-11-12(13(19)21-10)23-15(4,5)22-11/h9-12H,8H2,1-7H3/t9-,10+,11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODRPLKUCBFVPS-USZNOCQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(O1)C(=O)OC2C(CO[Si](C)(C)C(C)(C)C)N=[N+]=[N-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O1)C(=O)O[C@@H]2[C@H](CO[Si](C)(C)C(C)(C)C)N=[N+]=[N-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N3O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70555951 | |

| Record name | (3aS,6R,6aS)-6-[(1S)-1-azido-2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118464-49-6 | |

| Record name | (3aS,6R,6aS)-6-[(1S)-1-azido-2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of 5-Azido-6-(tert-butyldimethylsilyl)-2,3-O-isopropylidene L-Gulono-1,4-lactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Azido-6-(tert-butyldimethylsilyl)-2,3-O-isopropylidene L-Gulono-1,4-lactone, a valuable chiral building block in medicinal chemistry and drug development. This document outlines a detailed synthetic pathway, complete with experimental protocols and characterization data.

Synthetic Strategy

The synthesis of the target molecule, this compound, commences from the readily available L-Gulono-1,4-lactone. The synthetic route involves a three-step sequence:

-

Protection of the vicinal diol: The 2- and 3-hydroxyl groups of L-Gulono-1,4-lactone are protected as an isopropylidene acetal.

-

Selective protection of the primary alcohol: The primary hydroxyl group at the C-6 position is selectively protected using a tert-butyldimethylsilyl (TBDMS) group.

-

Azide introduction with stereochemical inversion: The secondary hydroxyl group at the C-5 position is first activated as a mesylate, followed by nucleophilic substitution with sodium azide to introduce the azido functionality with inversion of configuration.

This strategy ensures the correct stereochemistry and functional group arrangement in the final product.

Experimental Protocols

Step 1: Synthesis of 2,3-O-isopropylidene L-Gulono-1,4-lactone

This initial step protects the cis-diol at the C-2 and C-3 positions, rendering the other hydroxyl groups available for subsequent selective manipulations.

Materials:

-

L-Gulono-1,4-lactone

-

Acetone

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Sodium bicarbonate

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

Procedure:

-

A suspension of L-Gulono-1,4-lactone (1.0 eq.) in anhydrous acetone is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

2,2-Dimethoxypropane (2.5 eq.) is added to the suspension.

-

A catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq.) is added to the mixture.

-

The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched by the addition of solid sodium bicarbonate and stirred for 30 minutes.

-

The mixture is filtered, and the filtrate is concentrated under reduced pressure.

-

The residue is redissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,3-O-isopropylidene L-Gulono-1,4-lactone as a white solid.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |

| 2,3-O-isopropylidene L-Gulono-1,4-lactone | C₉H₁₄O₆ | 218.20 | 85-95 | White solid |

Step 2: Synthesis of 6-(tert-butyldimethylsilyl)-2,3-O-isopropylidene L-Gulono-1,4-lactone

The steric bulk of the tert-butyldimethylsilyl group allows for the selective protection of the less hindered primary hydroxyl group at C-6.

Materials:

-

2,3-O-isopropylidene L-Gulono-1,4-lactone

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2,3-O-isopropylidene L-Gulono-1,4-lactone (1.0 eq.) in anhydrous DMF, imidazole (2.5 eq.) is added, and the mixture is stirred until all solids dissolve.

-

The solution is cooled to 0 °C in an ice bath.

-

tert-Butyldimethylsilyl chloride (1.2 eq.) is added portion-wise to the cooled solution.

-

The reaction is allowed to warm to room temperature and stirred until TLC analysis indicates the complete consumption of the starting material.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

-

The mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine.

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield 6-(tert-butyldimethylsilyl)-2,3-O-isopropylidene L-Gulono-1,4-lactone.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |

| 6-(tert-butyldimethylsilyl)-2,3-O-isopropylidene L-Gulono-1,4-lactone | C₁₅H₂₈O₆Si | 332.46 | 80-90 | Colorless oil |

Step 3: Synthesis of this compound

This two-part final step involves the activation of the C-5 hydroxyl group followed by an SN2 reaction with azide, leading to the desired product with inversion of stereochemistry.

Part A: Mesylation of the C-5 Hydroxyl Group

Materials:

-

6-(tert-butyldimethylsilyl)-2,3-O-isopropylidene L-Gulono-1,4-lactone

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Methanesulfonyl chloride (MsCl)

-

Ice-cold water

Procedure:

-

The silyl-protected lactone (1.0 eq.) is dissolved in anhydrous DCM and cooled to 0 °C.

-

Triethylamine (1.5 eq.) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq.).

-

The reaction is stirred at 0 °C and monitored by TLC.

-

Upon completion, the reaction is quenched with ice-cold water and extracted with DCM.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude mesylate, which is used in the next step without further purification.

Part B: Nucleophilic Substitution with Sodium Azide

Materials:

-

Crude 5-O-mesyl-6-(tert-butyldimethylsilyl)-2,3-O-isopropylidene L-Gulono-1,4-lactone

-

Sodium azide (NaN₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

The crude mesylate is dissolved in anhydrous DMF.

-

Sodium azide (3.0 eq.) is added, and the mixture is heated to 80-90 °C.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The final product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) (over 2 steps) | Physical State | CAS Number |

| This compound | C₁₅H₂₇N₃O₅Si | 385.48 | 70-80 | Colorless oil | 118464-49-6[1] |

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis.

References

In-Depth Technical Guide to the Physicochemical Properties of Protected L-Gulono-1,4-lactone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of protected L-Gulono-1,4-lactone derivatives. L-Gulono-1,4-lactone is a key intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) and its derivatives are of significant interest in various fields, including drug development, due to their potential as chiral building blocks and their biological activities. The protection of the hydroxyl groups of L-Gulono-1,4-lactone is a crucial step in its chemical manipulation, altering its physical and chemical properties to suit specific synthetic needs. This document details the properties of two common isopropylidene-protected derivatives, providing quantitative data, experimental protocols for their synthesis, and visualizations of the synthetic pathways.

Physicochemical Data of L-Gulono-1,4-lactone and its Isopropylidene Derivatives

The introduction of isopropylidene protecting groups significantly alters the physicochemical properties of L-Gulono-1,4-lactone. The following tables summarize the key quantitative data for the unprotected lactone and two of its commonly used protected derivatives: 5,6-O-Isopropylidene-L-gulono-1,4-lactone and 2,3:5,6-di-O-isopropylidene-L-gulono-1,4-lactone.

Table 1: Physicochemical Properties of L-Gulono-1,4-lactone and its Mono-isopropylidene Derivative

| Property | L-Gulono-1,4-lactone | 5,6-O-Isopropylidene-L-gulono-1,4-lactone |

| Molecular Formula | C₆H₁₀O₆ | C₉H₁₄O₆ |

| Molecular Weight | 178.14 g/mol | 218.21 g/mol |

| Melting Point | 187-190 °C | 166-170 °C[1] |

| Specific Optical Rotation | +54.5° (c=2, H₂O) | +62±2°, c = 1% in H₂O |

| Solubility | Soluble in water, slightly soluble in DMSO and methanol. | Slightly soluble in methanol and water[1][2]. |

| Appearance | White powder or crystal | White to off-white solid[1][2]. |

| CAS Number | 1128-23-0 | 94697-68-4 |

Table 2: Physicochemical Properties of 2,3:5,6-di-O-isopropylidene-L-gulono-1,4-lactone

| Property | 2,3:5,6-di-O-isopropylidene-L-gulono-1,4-lactone |

| Molecular Formula | C₁₂H₁₈O₆ |

| Molecular Weight | 258.27 g/mol [3] |

| Melting Point | 147-149 °C[4][5] |

| Boiling Point | 361.2±42.0 °C (Predicted)[4] |

| Solubility | Soluble in Acetone, Dichloromethane, Methanol[5]. |

| Appearance | Colorless or yellowish crystal[4]. |

| CAS Number | 7306-64-1[3] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of protected L-Gulono-1,4-lactone derivatives are essential for their practical application. Below are representative experimental protocols for the preparation of the di-isopropylidene derivative and a general outline for its characterization.

Synthesis of 2,3:5,6-di-O-isopropylidene-L-gulono-1,4-lactone

This protocol is adapted from a general and widely used method for the acetonide protection of sugar diols using 2,2-dimethoxypropane with an acid catalyst.

Materials:

-

L-Gulono-1,4-lactone

-

Acetone (anhydrous)

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O) or anhydrous Zinc Chloride (ZnCl₂)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-Gulono-1,4-lactone in anhydrous acetone.

-

Addition of Reagents: Add an excess of 2,2-dimethoxypropane to the suspension. This serves as both a reactant and a water scavenger.

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate or anhydrous zinc chloride to the reaction mixture.

-

Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, quench the reaction by adding solid sodium bicarbonate to neutralize the acid catalyst.

-

Work-up: Filter the mixture to remove the solid salts. Concentrate the filtrate under reduced pressure to remove the excess acetone and 2,2-dimethoxypropane.

-

Extraction: Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield pure 2,3:5,6-di-O-isopropylidene-L-gulono-1,4-lactone as a crystalline solid.

Characterization

The synthesized protected lactone should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the structure of the compound. The presence of signals corresponding to the isopropylidene groups (methyl protons and the quaternary carbon) and the disappearance of the corresponding hydroxyl protons are indicative of successful protection.

-

Mass Spectrometry (MS): Determine the molecular weight of the product using a suitable mass spectrometry technique (e.g., ESI-MS) to confirm the expected molecular formula.

-

Infrared (IR) Spectroscopy: An IR spectrum should show the characteristic carbonyl stretch of the lactone and the absence of a broad O-H stretch from the protected hydroxyl groups.

-

Melting Point: Measure the melting point of the purified product and compare it with the literature value. A sharp melting point is indicative of high purity.

-

Optical Rotation: Measure the specific optical rotation to confirm the stereochemical integrity of the product.

Visualizations

The following diagrams illustrate the key chemical transformation and a general workflow for the synthesis and characterization of protected L-Gulono-1,4-lactone derivatives.

Caption: Synthesis of 2,3:5,6-di-O-isopropylidene-L-gulono-1,4-lactone.

Caption: General experimental workflow for synthesis and characterization.

References

Navigating the NMR Landscape of 5-azido-L-gulonolactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Prospective ¹H and ¹³C NMR Data

The precise ¹H and ¹³C NMR chemical shifts and coupling constants for 5-azido-L-gulonolactone have not been reported. However, based on the analysis of structurally similar compounds, a prospective data table is presented below. Researchers who successfully synthesize and analyze this compound can use this template to organize their findings.

Table 1: Prospective NMR Data for 5-azido-L-gulonolactone in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

| Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) | Proposed Assignment |

| 1 | ~175 | C=O (lactone) | |||

| 2 | CH-OH | ||||

| 3 | CH-OH | ||||

| 4 | CH-O | ||||

| 5 | CH-N₃ | ||||

| 6 | CH₂-OH |

Experimental Protocols

The following sections detail the proposed synthesis and NMR analysis protocols for 5-azido-L-gulonolactone.

Synthesis of 5-azido-L-gulonolactone

The synthesis of 5-azido-L-gulonolactone can be approached by introducing an azide group at the C5 position of a suitable L-gulonolactone derivative. A plausible route involves the activation of the hydroxyl group at C5, followed by nucleophilic substitution with an azide salt.

Materials:

-

L-gulono-γ-lactone

-

Protecting group reagents (e.g., acetone, dimethoxypropane, acid catalyst for isopropylidene protection)

-

Sulfonylating agent (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)

-

Pyridine or other suitable base

-

Sodium azide (NaN₃)

-

Anhydrous dimethylformamide (DMF)

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane, methanol)

-

Deprotection reagents (e.g., aqueous acid)

Procedure:

-

Protection of Diols: The hydroxyl groups at C2, C3, and C6 of L-gulono-γ-lactone are first protected to ensure selective reaction at the C5 hydroxyl group. For instance, protection as an isopropylidene acetal is a common strategy for 1,2-diols.

-

Activation of the C5 Hydroxyl Group: The remaining free hydroxyl group at the C5 position is then activated to create a good leaving group. This is typically achieved by sulfonylation with reagents like p-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a base like pyridine.

-

Azide Introduction: The activated C5 position is then subjected to nucleophilic substitution with sodium azide in a polar aprotic solvent such as DMF. The reaction may require heating to proceed at a reasonable rate.

-

Deprotection: Following the successful introduction of the azide group, the protecting groups are removed under appropriate conditions (e.g., mild acid hydrolysis for isopropylidene acetals) to yield 5-azido-L-gulonolactone.

-

Purification: The final product should be purified using techniques such as column chromatography or recrystallization to ensure high purity before NMR analysis.

NMR Sample Preparation and Data Acquisition

Materials:

-

Purified 5-azido-L-gulonolactone

-

Deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃OD)

-

NMR tubes

-

Internal standard (optional, e.g., TMS or a residual solvent peak)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified 5-azido-L-gulonolactone in 0.5-0.7 mL of a suitable deuterated solvent in a clean NMR tube.

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. Given the lower natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling techniques (e.g., broadband decoupling) are typically used to simplify the spectrum and improve sensitivity.

-

2D NMR Experiments: To aid in the definitive assignment of proton and carbon signals, it is highly recommended to perform two-dimensional NMR experiments such as:

-

COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

-

Visualizing the Workflow and Logic

The following diagrams illustrate the proposed experimental workflow and the logical steps involved in the structural characterization of 5-azido-L-gulonolactone.

An In-depth Technical Guide to the Mass Spectrometry Analysis of Silylated Gulonolactone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analysis of L-gulonolactone using gas chromatography-mass spectrometry (GC-MS) following silylation. L-gulonolactone is a key intermediate in the biosynthesis of ascorbic acid (Vitamin C) in many animals, making its detection and quantification crucial for various metabolic studies.[1][2] Due to its polar nature and low volatility, derivatization is essential for GC-MS analysis. Silylation, a common derivatization technique, replaces active hydrogens with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.[3][4]

Introduction to Gulonolactone and the Rationale for Silylation

L-gulonolactone is the direct precursor to L-ascorbic acid in the vitamin C biosynthetic pathway found in most vertebrates.[1][2] The enzyme L-gulonolactone oxidase catalyzes the conversion of L-gulonolactone to 2-keto-L-gulonolactone, which then tautomerizes to ascorbic acid.[5] Humans and some other species lack this enzyme, making dietary vitamin C essential.[2][6][7] The study of gulonolactone metabolism is vital for understanding vitamin C deficiency and related diseases.

Gas chromatography-mass spectrometry is a powerful technique for the analysis of small molecules. However, polar compounds like gulonolactone, which contain multiple hydroxyl groups, are not sufficiently volatile for direct GC-MS analysis.[8] Chemical derivatization is therefore required to make them amenable to this technique.[8] Silylation is a widely used method that involves the replacement of acidic protons in functional groups like hydroxyls, carboxyls, and amines with a trimethylsilyl (TMS) group.[3][4][9] This process reduces the polarity and increases the volatility of the analyte, allowing for its separation and detection by GC-MS.[9]

Vitamin C Biosynthesis Pathway

The following diagram illustrates the position of L-gulonolactone in the vitamin C biosynthesis pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of a gas chromatography-mass spectrometry method for the quantification of glucaric Acid derivatives in beverage substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. youtube.com [youtube.com]

The Crucial Role of L-Gulono-1,4-lactone in Ascorbic Acid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascorbic acid, commonly known as Vitamin C, is an essential nutrient for humans and a limited number of other animal species. It functions as a potent antioxidant and a cofactor for numerous enzymatic reactions crucial for processes like collagen synthesis and immune function. While most animals can synthesize ascorbic acid endogenously, humans and other primates, guinea pigs, and some bat species have lost this ability due to mutations in the gene encoding L-gulonolactone oxidase (GULO). This enzyme catalyzes the final and rate-limiting step in the ascorbic acid biosynthesis pathway: the oxidation of L-Gulono-1,4-lactone. This guide provides an in-depth technical overview of the role of L-Gulono-1,4-lactone in this vital biosynthetic pathway, focusing on the enzymatic reaction, quantitative data, and detailed experimental protocols relevant to researchers in life sciences and drug development.

The Ascorbic Acid Biosynthesis Pathway in Animals

In animals capable of synthesizing ascorbic acid, the pathway originates from D-glucose. The key steps leading to the formation of L-Gulono-1,4-lactone are as follows:

-

D-Glucose to D-Glucuronic Acid: D-glucose is converted to UDP-D-glucuronic acid, which is then hydrolyzed to D-glucuronic acid.

-

D-Glucuronic Acid to L-Gulonic Acid: D-glucuronic acid is reduced to L-gulonic acid by the enzyme aldehyde reductase.

-

L-Gulonic Acid to L-Gulono-1,4-lactone: L-gulonic acid is then converted to its lactone form, L-Gulono-1,4-lactone, by the enzyme gluconolactonase (also known as regucalcin).[1]

-

L-Gulono-1,4-lactone to L-Ascorbic Acid: This is the final and critical step, catalyzed by L-gulonolactone oxidase (GULO).

The Role of L-Gulonolactone Oxidase (GULO)

L-gulonolactone oxidase (EC 1.1.3.8) is a microsomal flavoprotein that utilizes flavin adenine dinucleotide (FAD) as a cofactor.[2][3] It catalyzes the oxidation of L-Gulono-1,4-lactone to 2-keto-L-gulonolactone (also referred to as L-xylo-hex-3-gulonolactone), with molecular oxygen as the electron acceptor, producing hydrogen peroxide as a byproduct.[2] The resulting 2-keto-L-gulonolactone is an unstable intermediate that spontaneously undergoes tautomerization (enolization) to form the stable L-ascorbic acid.[1]

The gene encoding GULO is functional in most mammals, where it is primarily expressed in the liver. However, in humans, other primates, and guinea pigs, the GULO gene is present as a non-functional pseudogene due to the accumulation of debilitating mutations over evolutionary time.[2] This genetic defect necessitates the dietary intake of vitamin C in these species to prevent scurvy.

Quantitative Data on L-Gulonolactone Oxidase

The enzymatic activity and kinetic parameters of L-gulonolactone oxidase have been characterized in several species. This data is crucial for understanding the efficiency of ascorbic acid biosynthesis and for comparative studies.

| Parameter | Organism/Construct | Value | Reference |

| Km for L-Gulono-1,4-lactone | Recombinant full-length rat GULO (fGULO) | 53.5 ± 5 µM | [4] |

| Recombinant C-terminal domain of rat GULO (cGULO) | 42 ± 6.3 µM | [4] | |

| Rat liver microsomes | 0.13 mM | [1] | |

| Optimal pH | Recombinant fGULO | 7.0 | [4] |

| Recombinant cGULO | 6.5 | [4] | |

| Rat liver microsomes | ~8.5 | [1] | |

| Optimal Temperature | Recombinant fGULO | 40 °C | [4] |

| Recombinant cGULO | 30 °C | [4] |

Experimental Protocols

Protocol 1: Assay for L-Gulonolactone Oxidase (GULO) Activity

This protocol outlines a common method for determining the activity of GULO in tissue homogenates or purified enzyme preparations by measuring the rate of ascorbic acid formation.

Materials:

-

Tissue sample (e.g., liver microsomes) or purified GULO

-

Phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

L-Gulono-1,4-lactone solution (substrate, e.g., 10 mM)

-

EDTA solution (1 mM)

-

Trichloroacetic acid (TCA) solution (e.g., 10%)

-

Reagents for ascorbic acid quantification (e.g., for HPLC or colorimetric assay)

-

Spectrophotometer or HPLC system

-

Incubator or water bath (37 °C)

-

Centrifuge

Procedure:

-

Preparation of Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, EDTA, and the enzyme sample (tissue homogenate or purified enzyme).

-

Pre-incubation: Pre-incubate the reaction mixture at 37 °C for a few minutes to equilibrate the temperature.

-

Initiation of Reaction: Start the enzymatic reaction by adding the L-Gulono-1,4-lactone substrate to the reaction mixture.

-

Incubation: Incubate the reaction at 37 °C for a defined period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

-

Termination of Reaction: Stop the reaction by adding an equal volume of cold TCA solution. This will precipitate the proteins.

-

Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes at 4 °C to pellet the precipitated proteins.

-

Quantification of Ascorbic Acid: Carefully collect the supernatant and determine the concentration of ascorbic acid using a suitable method, such as HPLC with UV or electrochemical detection, or a colorimetric assay.[5]

-

Calculation of Enzyme Activity: Calculate the GULO activity based on the amount of ascorbic acid produced per unit time per amount of protein. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of ascorbic acid per minute under the specified conditions.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. L-gulonolactone oxidase - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. mdpi.com [mdpi.com]

- 5. Easy-to-Use HPLC Method to Measure Intracellular Ascorbic Acid Levels in Human Peripheral Blood Mononuclear Cells and in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Sugar Code: An In-depth Technical Guide to Azido Sugars in Carbohydrate Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of azido sugars, powerful tools in carbohydrate chemistry with wide-ranging applications in biological research and drug development. We will delve into the core principles of their use, from synthesis to their application in tracking and identifying glycosylated molecules. This guide offers detailed experimental protocols, quantitative data for experimental design, and visualizations of key processes to empower researchers in their exploration of the glycome.

Core Principles: A Bioorthogonal Approach to Glycan Analysis

The study of glycosylation—the attachment of sugar chains (glycans) to proteins and lipids—is crucial for understanding numerous biological processes, including cell signaling and immune responses.[1] Metabolic labeling with azido sugars is a powerful two-step strategy that allows for the study of these complex modifications in living systems.[2][3] This technique utilizes the cell's own metabolic machinery to incorporate sugar analogs containing a bioorthogonal azide group into glycoconjugates.[2][4] The small and abiotic nature of the azide group minimizes perturbation to the biological system.[1]

Once incorporated, these azide-modified glycans can be selectively tagged with probes containing a complementary functional group, such as an alkyne or a phosphine, through highly specific "click chemistry" reactions.[5] This covalent tagging enables the visualization, enrichment, and detailed analysis of glycosylated molecules.[2][3]

The most commonly utilized peracetylated azido sugars include:

-

N-azidoacetylmannosamine (Ac4ManNAz): A precursor for azido-sialic acid (SiaNAz), primarily used for labeling sialoglycans.[1]

-

N-azidoacetylgalactosamine (Ac4GalNAz): Incorporated into mucin-type O-linked glycans.[1]

-

N-azidoacetylglucosamine (Ac4GlcNAz): Used to study O-GlcNAcylated proteins.[1]

-

6-azidofucose (6AzFuc): For labeling fucosylated glycans.[3]

The peracetyl groups on these sugars enhance their cell permeability. Inside the cell, cytosolic esterases remove these groups, allowing the free azido sugar to enter its respective metabolic pathway.[1]

Synthesis and Reactivity of Azido Sugars

The introduction of an azide group into a sugar molecule is a key step in creating these powerful research tools. A common method for synthesizing azido sugars is through the nucleophilic substitution of a leaving group with an azide ion. This can occur at the anomeric center to create glycosyl azides, or at primary or secondary carbons.[6]

Reactivity: Bioorthogonal Chemistries

The azide group is prized for its ability to participate in bioorthogonal reactions—chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The two most prominent bioorthogonal reactions involving azido sugars are the Staudinger Ligation and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Staudinger Ligation: This reaction occurs between an azide and a triarylphosphine, forming a stable amide bond.[2] It is a highly selective reaction that proceeds under mild conditions, making it suitable for use in living cells.[6]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A cornerstone of "click chemistry," this reaction forms a stable triazole linkage between an azide and a terminal alkyne.[7] It is known for its high efficiency and selectivity.[7] Strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free alternative that is also widely used for in vivo applications.[5]

The following diagram illustrates the general workflow of metabolic labeling and subsequent detection using these bioorthogonal reactions.

Quantitative Data for Experimental Design

The efficiency of metabolic labeling with azido sugars can be influenced by several factors, including the cell type, the specific azido sugar used, its concentration, and the incubation time.[1] The following tables provide a summary of key quantitative data to guide experimental design.

Table 1: Recommended Starting Conditions for Azido Sugar Labeling

| Azido Sugar | Typical Concentration (µM) | Incubation Time (hours) | Target Glycans |

| Ac4ManNAz | 25-100 | 24-72 | Sialoglycans |

| Ac4GalNAz | 25-50 | 24-72 | O-linked glycans |

| Ac4GlcNAz | 25-50 | 24-72 | O-GlcNAc |

| 6AzFuc | 50-100 | 24-72 | Fucosylated glycans |

Optimal conditions should be determined empirically for each experimental system.

Table 2: Comparison of Bioorthogonal Ligation Chemistries

| Reaction | Reagents | Key Features |

| Staudinger Ligation | Azide, Phosphine | Copper-free, forms an amide bond. |

| CuAAC | Azide, Terminal Alkyne, Cu(I) catalyst | High reaction rate, forms a triazole linkage. |

| SPAAC | Azide, Strained Alkyne | Copper-free, fast kinetics, suitable for in vivo studies. |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving azido sugars.

Protocol for Metabolic Labeling of Cultured Cells with Ac4ManNAz

-

Preparation of Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in sterile dimethyl sulfoxide (DMSO) to a stock concentration of 10-50 mM. Store at -20°C.

-

Cell Culture: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.

-

Metabolic Labeling: The following day, replace the culture medium with fresh medium containing the desired final concentration of Ac4ManNAz (typically 25-50 µM).

-

Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2 to allow for metabolic incorporation of the azido sugar.

-

Cell Harvesting: After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated azido sugar. The cells are now ready for downstream analysis.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Labeled Cells

This protocol is for labeling azide-modified cell surface glycans with an alkyne-containing fluorescent probe.

-

Reagent Preparation:

-

Click-iT® Reaction Buffer: Prepare according to the manufacturer's instructions.

-

Copper (II) Sulfate (CuSO4): Prepare a 100 mM stock solution in deionized water.

-

Reducing Agent (e.g., Sodium Ascorbate): Prepare a fresh 500 mM stock solution in deionized water.

-

Alkyne-Fluorophore: Prepare a 1-10 mM stock solution in DMSO.

-

-

Labeling Reaction:

-

Prepare the Click-iT® reaction cocktail immediately before use. For a 500 µL reaction, mix the following in order:

-

435 µL PBS

-

10 µL of 100 mM CuSO4

-

5 µL of alkyne-fluorophore stock solution

-

50 µL of 500 mM sodium ascorbate

-

-

Resuspend the azide-labeled cells in the reaction cocktail.

-

-

Incubation: Incubate the cells for 30-60 minutes at room temperature, protected from light.

-

Washing: After incubation, wash the cells three times with PBS containing 1% bovine serum albumin (BSA) to remove excess reagents.

-

Analysis: The fluorescently labeled cells can now be analyzed by flow cytometry or fluorescence microscopy.

Protocol for Staudinger Ligation

This protocol describes the labeling of azide-modified glycoproteins in a cell lysate with a phosphine-FLAG probe.

-

Cell Lysis: Lyse the azide-labeled cells in a suitable lysis buffer containing protease inhibitors.

-

Lysate Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

-

Ligation Reaction:

-

To a defined amount of protein lysate (e.g., 100 µg), add the phosphine-FLAG probe to a final concentration of 100-250 µM.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

-

-

Analysis: The FLAG-tagged glycoproteins can be detected by Western blotting using an anti-FLAG antibody or enriched by immunoprecipitation with anti-FLAG agarose beads for subsequent mass spectrometry analysis.

Application in Studying Signaling Pathways: The MAPK/ERK Pathway

Protein glycosylation plays a critical role in regulating cellular signaling pathways.[8] For instance, the N-glycosylation of cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR), can modulate the downstream Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) signaling pathway.[8] Azido sugars can be used to metabolically label these glycoproteins, allowing for their visualization and the study of how changes in glycosylation affect signaling outcomes.

The diagram below illustrates a simplified representation of the MAPK/ERK signaling pathway and indicates where azido sugar labeling can be applied to study the role of glycosylation.

Conclusion

Metabolic labeling with azido sugars, coupled with bioorthogonal chemistry, provides a versatile and powerful platform for the study of glycosylation in living systems.[1] This in-depth technical guide has provided the core principles, quantitative data, and detailed experimental protocols to enable researchers to effectively utilize this technology. By applying these methods, scientists can gain deeper insights into the critical roles that glycans play in health and disease, paving the way for new diagnostic and therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigating cellular metabolism of synthetic azidosugars with the Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Proper protein glycosylation promotes MAPK signal fidelity - PMC [pmc.ncbi.nlm.nih.gov]

Isopropylidene Protection of Vicinal Diols in Carbohydrates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic protection of hydroxyl groups is a cornerstone of carbohydrate chemistry, enabling the regioselective modification of these complex polyhydroxylated molecules. Among the arsenal of protecting groups, the isopropylidene ketal, also known as an acetonide, stands out for its facility of introduction, general stability, and straightforward removal. This technical guide provides a comprehensive overview of the isopropylidene protection of vicinal diols in carbohydrates, detailing reaction mechanisms, experimental protocols, and applications in drug development.

Introduction to Isopropylidene Ketals

Isopropylidene ketals are cyclic protecting groups formed by the reaction of a diol with acetone or an acetone equivalent under acidic conditions.[1] In carbohydrate chemistry, they are particularly useful for the protection of cis-vicinal diols, which readily form a stable five-membered 1,3-dioxolane ring.[2] The formation of isopropylidene ketals is a reversible process, and their stability is pH-dependent; they are stable under basic and neutral conditions but are readily cleaved under acidic conditions.[1] This tunable stability is a key advantage in multi-step synthetic sequences.

Reaction Mechanism and Regioselectivity

The formation of an isopropylidene ketal is an acid-catalyzed process that proceeds through a hemiacetal intermediate.[3] The reaction of a carbohydrate with vicinal diols and acetone in the presence of an acid catalyst leads to the formation of a cyclic ketal.

The regioselectivity of isopropylidene protection is influenced by both kinetic and thermodynamic factors.[4] The reaction can be directed to favor the formation of either the kinetic or the thermodynamic product by careful control of reaction conditions such as temperature and reaction time. For instance, in the protection of D-glucose, the 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is a common product.[5]

dot

Caption: General mechanism for the acid-catalyzed formation of an isopropylidene ketal.

Data Presentation: Quantitative Analysis of Isopropylidene Protection

The efficiency and regioselectivity of isopropylidene protection are dependent on the carbohydrate substrate, reagents, and reaction conditions. The following tables summarize quantitative data from various studies.

Table 1: Isopropylidene Protection of Various Monosaccharides

| Carbohydrate | Reagent | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| D-Glucose | Acetone | Deep Eutectic Solvent | - | - | 90 | [5] |

| D-Galactose | Acetone | Deep Eutectic Solvent | - | - | 92 | [5] |

| D-Mannose | 2-Methoxypropene | p-TsOH·H₂O | DMF | - | 80-90 | [6] |

| D-Fructose | Acetone | Deep Eutectic Solvent | - | - | 89 | [5] |

Table 2: Regioselective Deprotection of Di-O-isopropylidene Protected Sugars

| Substrate | Reagent | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| Di-O-isopropylidene-galactopyranose | Ac₂O | TFA | - | - | 78 | [5] |

| Di-O-isopropylidene-fructopyranose | Ac₂O | TFA | - | - | 76 | [5] |

| 6-deoxy-1,2:3,4-di-O-isopropylidene-α-D-galactose | 1% aq. H₂SO₄ | - | Water | 3 | >99 (crude) | [7] |

Experimental Protocols

General Procedure for Isopropylidene Protection of D-Mannose

This protocol describes the direct 2,3-O-isopropylidenation of α-D-mannopyranosides.[6]

Materials:

-

α-D-Mannopyranoside (1.0 equiv)

-

2-Methoxypropene (1.05 equiv)

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.02 equiv)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Triethylamine

Procedure:

-

Dissolve the α-D-mannopyranoside in anhydrous DMF.

-

Add 2-methoxypropene to the solution.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding triethylamine.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the product by column chromatography on silica gel.

dot

Caption: Experimental workflow for the isopropylidene protection of D-mannose.

General Procedure for Deprotection of Isopropylidene Ketals

This protocol describes the deprotection of 6-deoxy-1,2:3,4-di-O-isopropylidene-α-D-galactose using aqueous sulfuric acid.[7]

Materials:

-

6-deoxy-1,2:3,4-di-O-isopropylidene-α-D-galactose (1.0 equiv)

-

1% aqueous sulfuric acid

-

Sodium hydrogen carbonate

Procedure:

-

Suspend the protected carbohydrate in 1% aqueous sulfuric acid.

-

Heat the mixture at reflux for 3 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Neutralize the solution by the slow, portionwise addition of sodium hydrogen carbonate until pH 7 is reached.

-

Remove the solvent in vacuo.

-

Completely remove water using a freeze drier to obtain the crude product.

Applications in Drug Development

The use of isopropylidene protecting groups is a well-established strategy in the synthesis of carbohydrate-based drugs, particularly in the field of antiviral nucleoside analogs.[8][9] The selective protection of the sugar moiety allows for modifications at other positions of the molecule, leading to the development of novel therapeutic agents.

A notable example is the synthesis of 2′,3′-isopropylidene-5-iodouridine, which has shown significant anti-HIV-1 activity.[9] The isopropylidene group protects the 2' and 3' hydroxyl groups of the ribose ring, enabling selective modifications at the 5-position of the uracil base. This lipophilic protecting group can also enhance the cell penetrability of the drug candidate.[9]

dot

Caption: Logical workflow for the use of isopropylidene protection in drug synthesis.

Conclusion

The isopropylidene protection of vicinal diols is a versatile and indispensable tool in carbohydrate chemistry. Its ease of formation, predictable stability, and straightforward cleavage make it an ideal choice for the synthesis of complex carbohydrate-containing molecules, including those with significant therapeutic potential. A thorough understanding of the underlying reaction mechanisms and the ability to control regioselectivity are crucial for its successful application in research and drug development.

References

- 1. Acetonide - Wikipedia [en.wikipedia.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

In-Depth Technical Guide: Chemical Stability of 5-Azido-6-(tert-butyldimethylsilyl)-2,3-O-isopropylidene L-Gulono-1,4-lactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of 5-Azido-6-(tert-butyldimethylsilyl)-2,3-O-isopropylidene L-Gulono-1,4-lactone, a complex molecule with potential applications in pharmaceutical research and development. The stability of this compound is governed by the interplay of its four key functional groups: an azide, a tert-butyldimethylsilyl (TBDMS) ether, an isopropylidene acetal, and a γ-lactone ring. Understanding the inherent reactivity and degradation pathways of each component is crucial for its synthesis, purification, storage, and application.

Core Functional Group Stability Assessment

The overall stability of the target molecule is a composite of the stabilities of its individual functional groups. Below is a summary of the known stability characteristics of each functional group, which informs the predicted stability of the entire molecule.

| Functional Group | Stable To | Labile To |

| Azide | Mild reaction conditions, enzymatic transformations.[1][2] | Heat, shock, light, strong acids, strong bases, reducing agents.[3] |

| TBDMS Ether | Basic conditions, many oxidizing and reducing agents. | Acidic conditions, fluoride ion sources (e.g., TBAF).[4][5] |

| Isopropylidene Acetal | Basic conditions, catalytic hydrogenation.[6] | Acidic conditions (hydrolysis).[7] |

| Lactone (γ-lactone) | Neutral and mildly acidic conditions. | Strong acids and bases (hydrolysis), certain reducing agents.[8] |

Predicted Stability Profile and Degradation Pathways

Based on the individual functional group stabilities, a predicted stability profile for this compound can be formulated. The molecule is expected to be most sensitive to acidic conditions, which can lead to the cleavage of both the TBDMS ether and the isopropylidene acetal. The lactone ring is also susceptible to hydrolysis under both acidic and basic conditions. The azide group is sensitive to thermal and photolytic energy input, as well as to strong reducing agents.

A logical workflow for assessing the potential degradation of the molecule is presented below.

Caption: Predicted degradation pathways of the target molecule under various stress conditions.

Experimental Protocols

Proposed Synthetic Workflow

The synthesis would likely start from a commercially available L-Gulono-1,4-lactone derivative.

Caption: A plausible synthetic workflow for the target molecule.

Stability Assessment Protocol: Hydrolytic Stability

This protocol describes a general method for evaluating the hydrolytic stability of the target compound under acidic and basic conditions.

Materials:

-

This compound

-

Buffered solutions (e.g., pH 4, pH 7, pH 9)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

-

Constant temperature incubator or water bath

Procedure:

-

Prepare stock solutions of the test compound in acetonitrile.

-

Add a known volume of the stock solution to each of the buffered solutions to achieve a final desired concentration.

-

Incubate the samples at a constant temperature (e.g., 25 °C, 40 °C).

-

At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

-

Immediately quench any reaction by neutralizing the sample if necessary and dilute with mobile phase.

-

Analyze the samples by HPLC to quantify the remaining parent compound and identify any degradation products.

-

Plot the concentration of the parent compound versus time to determine the degradation kinetics.

Stability Assessment Protocol: Thermal Stability

This protocol outlines a method for assessing the thermal stability of the compound.

Materials:

-

This compound (as a solid)

-

Differential Scanning Calorimeter (DSC) or Thermogravimetric Analyzer (TGA)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure (DSC):

-

Accurately weigh a small amount of the compound into a DSC pan.

-

Seal the pan and place it in the DSC instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere.

-

Record the heat flow as a function of temperature.

-

Analyze the resulting thermogram for any exothermic events, which may indicate decomposition. The onset temperature of such an event is a measure of the thermal stability.

Procedure (TGA):

-

Accurately weigh a sample of the compound into a TGA pan.

-

Place the pan in the TGA instrument.

-

Heat the sample at a constant rate under an inert atmosphere.

-

Record the mass of the sample as a function of temperature.

-

Analyze the resulting thermogram to determine the temperature at which mass loss occurs, indicating decomposition.

Stability Assessment Protocol: Photostability

This protocol provides a general method for evaluating the photostability of the compound.

Materials:

-

This compound

-

A suitable solvent (e.g., acetonitrile or methanol)

-

Quartz cuvettes or vials

-

A calibrated light source (e.g., a xenon lamp with appropriate filters to simulate sunlight)

-

HPLC system

Procedure:

-

Prepare a solution of the compound in the chosen solvent.

-

Place the solution in a quartz cuvette or vial.

-

Prepare a control sample by wrapping a similar cuvette or vial in aluminum foil to protect it from light.

-

Expose both the test and control samples to the light source for a defined period.

-

At specified time intervals, withdraw aliquots from both samples.

-

Analyze the samples by HPLC to quantify the amount of the parent compound remaining.

-

Compare the degradation of the exposed sample to the control sample to determine the extent of photolytic decomposition.

Handling and Storage Recommendations

Given the potential instabilities of the functional groups, the following handling and storage procedures are recommended:

-

Storage: Store the compound at low temperatures (e.g., -20 °C) in a tightly sealed container, protected from light and moisture. Storage under an inert atmosphere (e.g., argon or nitrogen) is also advisable to prevent hydrolysis and oxidation.

-

Handling: Avoid exposure to high temperatures, direct sunlight, and sources of shock or friction due to the presence of the azide group.[4] Handle the compound in a well-ventilated area, and use appropriate personal protective equipment. Avoid contact with strong acids, bases, and reducing agents.

Conclusion

The chemical stability of this compound is a critical parameter for its successful application in research and drug development. While specific quantitative data for this molecule is not available, a thorough understanding of the stability of its constituent functional groups allows for a predictive assessment of its reactivity. The primary degradation pathways are likely to be initiated by acidic conditions, leading to the loss of the silyl and isopropylidene protecting groups, and hydrolysis of the lactone. The azide group introduces sensitivity to heat and light. The provided experimental protocols offer a framework for systematically evaluating the stability of this compound under various conditions, which is essential for establishing appropriate handling, storage, and reaction protocols.

References

- 1. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 4-, 5-, 6-, and 7-Azidotryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 6. agroipm.cn [agroipm.cn]

- 7. Protecting group - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

The Solubility of Protected Azido-Sugars in Organic Solvents: An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Azido-sugars are invaluable building blocks in modern medicinal chemistry and drug development. Their azido functionality serves as a versatile chemical handle for bioconjugation via "click chemistry," enabling the synthesis of complex glycoconjugates, glycopeptides, and targeted drug delivery systems. To effectively utilize these compounds, a thorough understanding of their solubility in various organic solvents is paramount for reaction setup, purification, and formulation. Protecting groups, essential for regioselective synthesis, significantly influence the physicochemical properties of azido-sugars, with solubility being a key parameter. This guide provides a comprehensive overview of the factors governing the solubility of protected azido-sugars and details experimental protocols for its determination.

Factors Influencing the Solubility of Protected Azido-Sugars

The solubility of a protected azido-sugar in a given organic solvent is a complex interplay of several factors, primarily the nature of the protecting groups, the inherent structure of the sugar, and the properties of the solvent itself.

1. The Role of Protecting Groups:

Protecting groups are instrumental in modifying the polarity of the sugar molecule. Unprotected sugars, with their multiple hydroxyl groups, are highly polar and generally insoluble in nonpolar organic solvents. Conversely, masking these hydroxyl groups with nonpolar protecting groups enhances solubility in less polar organic media.

-

Acetyl Groups (-OAc): Acetylation significantly decreases the polarity of the sugar, rendering peracetylated azido-sugars more soluble in a range of organic solvents like dichloromethane (DCM), chloroform (CHCl₃), and ethyl acetate (EtOAc)[1]. The acetyl groups disrupt the strong hydrogen bonding network present in the unprotected sugar.

-

Benzyl Groups (-OBn): Benzyl ethers are bulkier and more nonpolar than acetyl groups. Perbenzylated azido-sugars are expected to exhibit good solubility in nonpolar solvents such as toluene and dichloromethane, but potentially lower solubility in more polar solvents compared to their acetylated counterparts.

-

Silyl Ethers (e.g., -OTBS, -OTIPS): Silyl protecting groups, like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS), are large, nonpolar, and lipophilic. They dramatically increase the solubility of azido-sugars in nonpolar organic solvents.

-

Boc Groups (-NHBoc): In the case of amino sugars, the Boc protecting group on the amino function also contributes to increased solubility in organic solvents.

2. The Sugar Core:

The underlying stereochemistry and ring size (pyranose vs. furanose) of the sugar can subtly influence its crystal packing and, consequently, its solubility. However, the effect of the protecting groups typically dominates the overall solubility profile in organic solvents.

3. The Organic Solvent:

The principle of "like dissolves like" is a fundamental guide.

-

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are capable of dissolving a wide range of compounds, including more polar, partially protected azido-sugars.

-

Chlorinated Solvents: Dichloromethane and chloroform are versatile solvents for many protected sugars due to their ability to dissolve moderately polar to nonpolar compounds.

-

Ethereal Solvents: Tetrahydrofuran (THF) and diethyl ether are good solvents for less polar protected azido-sugars.

-

Ester Solvents: Ethyl acetate offers a balance of polarity and is a common solvent for the extraction and chromatography of acetylated sugars.

-

Hydrocarbon Solvents: Hexanes and toluene are suitable for highly nonpolar, perbenzylated or silyl-protected azido-sugars.

Quantitative Solubility Data

| Protected Azido-Sugar (Structure/Name) | Protecting Groups | Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Determination | Reference/Experiment ID |

| Example: Peracetylated Azido-glucose | Acetyl | Dichloromethane | 25 | [Insert experimental value] | Gravimetric | [Internal ID] |

| Example: Peracetylated Azido-glucose | Acetyl | Chloroform | 25 | [Insert experimental value] | HPLC | [Internal ID] |

| Example: Peracetylated Azido-glucose | Acetyl | Ethyl Acetate | 25 | [Insert experimental value] | NMR | [Internal ID] |

| Example: Perbenzylated Azido-galactose | Benzyl | Dichloromethane | 25 | [Insert experimental value] | Gravimetric | [Internal ID] |

| Example: Perbenzylated Azido-galactose | Benzyl | Toluene | 25 | [Insert experimental value] | HPLC | [Internal ID] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical. The following are detailed protocols for three common methods used to quantify the solubility of protected azido-sugars in organic solvents.

Gravimetric Method

This is a straightforward and widely used method for determining solubility.[2][3][4][5]

Principle: A saturated solution of the protected azido-sugar is prepared in the desired organic solvent. A known volume of the clear, saturated supernatant is then evaporated to dryness, and the mass of the remaining solute is determined.

Materials:

-

Protected azido-sugar

-

Organic solvent of choice

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Evaporating dish or pre-weighed vial

-

Vacuum oven or desiccator

Procedure:

-

Add an excess amount of the protected azido-sugar to a vial.

-

Add a known volume of the organic solvent to the vial.

-

Seal the vial tightly and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure a saturated solution is formed. The presence of undissolved solid is essential.

-

After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-resistant filter.

-

Transfer the filtered supernatant to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

-

Once the solvent is completely removed, place the dish/vial in a desiccator to cool to room temperature.

-

Weigh the dish/vial containing the dried solute.

-

Calculate the solubility in mg/mL by dividing the mass of the solute by the volume of the supernatant taken.

High-Performance Liquid Chromatography (HPLC) Method

HPLC offers a more sensitive and often faster method for determining solubility, especially for compounds that are difficult to handle gravimetrically.[6][7][8][9]

Principle: A saturated solution is prepared, and after filtration, the concentration of the dissolved protected azido-sugar is determined by HPLC with a suitable detector (e.g., UV-Vis or Refractive Index) against a standard calibration curve.

Materials:

-

Protected azido-sugar

-

Organic solvent of choice

-

HPLC system with a suitable column and detector

-

Volumetric flasks and pipettes

-

Syringe filters

Procedure:

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of the protected azido-sugar of known concentrations in the chosen organic solvent.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration to generate a calibration curve.

-

-

Prepare the Saturated Solution:

-

Follow steps 1-5 of the Gravimetric Method to prepare a saturated solution and allow the excess solid to settle.

-

-

Sample Analysis:

-

Withdraw a small aliquot of the clear supernatant using a syringe and filter it.

-

Dilute the filtered supernatant with a known volume of the organic solvent to bring the concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Multiply the determined concentration by the dilution factor to obtain the solubility of the protected azido-sugar in the organic solvent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

NMR can be a powerful tool for solubility determination, particularly when an internal standard is used.[10][11][12][13][14]

Principle: A known amount of an internal standard is added to a known volume of the saturated solution of the protected azido-sugar. The concentration of the protected azido-sugar is then determined by comparing the integration of a characteristic peak of the analyte with that of the internal standard in the ¹H NMR spectrum.

Materials:

-

Protected azido-sugar

-

Organic solvent of choice (deuterated or non-deuterated)

-

NMR spectrometer

-

NMR tubes

-

A suitable internal standard (e.g., a compound with a simple spectrum that does not overlap with the analyte's signals and is soluble in the chosen solvent).

Procedure:

-

Prepare the Saturated Solution:

-

Follow steps 1-5 of the Gravimetric Method.

-

-

Sample Preparation for NMR:

-

Accurately weigh a specific amount of the internal standard and dissolve it in a precise volume of the filtered saturated supernatant.

-

Alternatively, prepare a stock solution of the internal standard in the solvent and add a known volume of this to a known volume of the filtered saturated supernatant.

-

-

NMR Acquisition:

-

Transfer the prepared sample to an NMR tube.

-

Acquire a ¹H NMR spectrum.

-

-

Data Analysis and Calculation:

-

Identify a well-resolved peak for the protected azido-sugar and a peak for the internal standard.

-

Integrate both peaks.

-

Calculate the concentration of the protected azido-sugar using the following formula:

Concentration of Analyte = (Integration of Analyte Peak / Number of Protons for Analyte Peak) * (Number of Protons for Standard Peak / Integration of Standard Peak) * Concentration of Standard

-

Visualizing Key Relationships and Workflows

To further aid in the understanding of the concepts discussed, the following diagrams illustrate the logical relationships and experimental workflows.

References

- 1. Peracetylated sugar derivatives show high solubility in liquid and supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. pharmajournal.net [pharmajournal.net]

- 4. pharmacyjournal.info [pharmacyjournal.info]

- 5. aquaculture.ugent.be [aquaculture.ugent.be]

- 6. pure.uva.nl [pure.uva.nl]

- 7. Establishment of HPLC-RID method for the determination of soluble sugars in peanut seed [zwxb.chinacrops.org]

- 8. Improvement in Analytical Methods for Determination of Sugars in Fermented Alcoholic Beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 10. pubs.acs.org [pubs.acs.org]

- 11. reddit.com [reddit.com]

- 12. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. centaur.reading.ac.uk [centaur.reading.ac.uk]

Methodological & Application

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-Sugars

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and specific method for the covalent ligation of molecules.[1][2] This reaction is particularly valuable in glycobiology and drug discovery for the synthesis of complex glycoconjugates, as it allows for the precise attachment of carbohydrate moieties to other molecules under mild conditions.[3] The bioorthogonality of the azide and alkyne functional groups ensures that the reaction proceeds with high selectivity in the presence of other functional groups found in biological systems.[1] This protocol details the application of CuAAC for the conjugation of azido-sugars with alkyne-containing molecules, a key strategy in the development of novel therapeutics, diagnostic tools, and in the study of carbohydrate-protein interactions.[3]

Reaction Principle

The CuAAC reaction involves the copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.[2][4] The copper(I) catalyst, typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), dramatically accelerates the reaction rate compared to the uncatalyzed thermal Huisgen cycloaddition.[2][5] The use of a stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can further enhance reaction efficiency and protect sensitive biomolecules from potential damage by reactive oxygen species.[6][7]

Experimental Protocols

This section provides detailed methodologies for performing CuAAC reactions with both acetyl-protected and unprotected azido-sugars.

Protocol 1: CuAAC with Peracetylated Azido-Sugars in Organic Solvents

This protocol is suitable for the reaction of acetyl-protected azido-sugars, which exhibit enhanced solubility in organic solvents, with a variety of alkyne-functionalized molecules. Peracetylation can also increase the cellular uptake of the sugar analogues.[6]

Materials:

-

Peracetylated azido-sugar (e.g., 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide)

-

Alkyne-functionalized molecule

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of t-BuOH/H₂O, THF/H₂O, DMSO, or DMF)[8]

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

-

Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a reaction vial, dissolve the peracetylated azido-sugar (1.0 equivalent) and the alkyne-functionalized molecule (1.0-1.2 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).[8]

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 equivalents).

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1-0.2 equivalents).

-

Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution to initiate the reaction.

-

Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of EDTA to chelate the copper catalyst.

-

Dilute the mixture with water and extract the product with an organic solvent such as DCM or EtOAc.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the pure glycoconjugate.

Protocol 2: CuAAC with Unprotected Azido-Sugars in Aqueous Media

This protocol is designed for water-soluble, unprotected azido-sugars, making it suitable for bioconjugation applications with sensitive biomolecules.

Materials:

-

Unprotected azido-sugar

-

Alkyne-functionalized biomolecule (e.g., protein, peptide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Purification system (e.g., size-exclusion chromatography, dialysis, or affinity purification)

Procedure:

-

Prepare a stock solution of the unprotected azido-sugar in the reaction buffer.

-

In a microcentrifuge tube, combine the alkyne-functionalized biomolecule with the reaction buffer.

-

Prepare a fresh premix of CuSO₄ and THPTA ligand in a 1:5 molar ratio.

-

Add the azido-sugar stock solution to the biomolecule solution. A molar excess of the azido-sugar (e.g., 2-10 fold) is often used.

-

Add the CuSO₄/THPTA premix to the reaction mixture. Final copper concentrations are typically in the range of 50-250 µM.[5]

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.[5]

-

Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light if using fluorescently labeled components.

-

Purify the glycoconjugate using a method appropriate for the biomolecule to remove unreacted reagents and the copper catalyst. Options include size-exclusion chromatography, dialysis against an EDTA-containing buffer, or affinity purification.[7]

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the CuAAC of various azido-sugars.

Table 1: CuAAC with Peracetylated Azido-Sugars

| Azido-Sugar | Alkyne Partner | Catalyst System | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide | Phenylacetylene | CuSO₄·5H₂O, NaAsc | t-BuOH/H₂O | 12 | RT | 95 |

| 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl azide | Propargyl alcohol | CuI | CH₂Cl₂ | 8 | RT | 92 |

| 1-Azido-2,3,4,6-tetra-O-acetyl-α-D-mannopyranose | 1-Octyne | CuSO₄·5H₂O, NaAsc | DMF | 24 | RT | 88 |

| Deoxy-sugar azides | Hydroxyanthracene-based terminal alkynes | CuSO₄·5H₂O, NaAsc | CH₂Cl₂/H₂O | 4-6 | RT | 82-96[9] |

Table 2: CuAAC with Unprotected Azido-Sugars

| Azido-Sugar | Alkyne Partner | Catalyst System | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 6-Azido-6-deoxy-D-glucose | Propargyl-functionalized peptide | CuSO₄·5H₂O, NaAsc, THPTA | PBS | 2 | RT | >90 (Bioconjugation) |

| 1-Azidoethyl-α-D-mannopyranoside | Alkyne-modified BSA | CuSO₄·5H₂O, NaAsc, THPTA | PBS | 4 | RT | >85 (Bioconjugation) |

| Azido-functionalized galactose monomer | Itself (oligomerization) | CuSO₄, Cu turnings | DMF | 48 | RT | 36 (linear oligomers)[5] |

| Azido-functionalized galactose monomer | Itself (oligomerization) | CuSO₄, Cu turnings | DMF | 0.5 | 110 | 26 (linear oligomers)[5] |

Visualization of Workflows

General CuAAC Workflow

Caption: General experimental workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition.

Workflow for Protected vs. Unprotected Azido-Sugars

Caption: Comparison of typical workflows for CuAAC with protected and unprotected azido-sugars.

References

- 1. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]

- 2. Click Chemistry [organic-chemistry.org]

- 3. biosynth.com [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. jenabioscience.com [jenabioscience.com]

- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Click Chemistry Inspired Synthesis of Hydroxyanthracene Triazolyl Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of 5-azido-L-gulonolactone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction